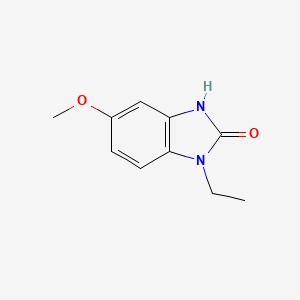
1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8BrF3 . It has an average mass of 253.059 Da and a monoisotopic mass of 251.976135 Da .
Molecular Structure Analysis
The molecular structure of 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is a liquid at room temperature . It has a molecular weight of 253.06 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Safety and Hazards
This compound is considered hazardous. It is a combustible liquid that can cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Proper safety measures should be taken while handling this compound, including wearing appropriate protective equipment and ensuring good ventilation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene involves the reaction of 1-bromo-2-(trifluoromethyl)benzene with ethylene oxide followed by fluorination of the resulting product.", "Starting Materials": [ "1-bromo-2-(trifluoromethyl)benzene", "ethylene oxide", "potassium hydroxide", "potassium fluoride", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 1-bromo-2-(trifluoromethyl)benzene (1.0 g, 4.2 mmol) and potassium hydroxide (0.5 g, 8.4 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethylene oxide (0.4 mL, 7.2 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-2-(trifluoromethyl)benzene as a yellow oil (yield: 85%).", "Step 5: Dissolve 1-(1-bromoethyl)-2-(trifluoromethyl)benzene (0.5 g, 1.8 mmol) and potassium fluoride (0.3 g, 5.0 mmol) in acetonitrile (10 mL) and stir at room temperature for 30 minutes.", "Step 6: Add elemental fluorine (0.5 mL, 18 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene as a yellow oil (yield: 70%)." ] } | |
Número CAS |
1824272-40-3 |
Nombre del producto |
1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene |
Fórmula molecular |
C9H7BrF4 |
Peso molecular |
271 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



